molecular formula C22H16BrN3O2S B4880934 2-bromo-N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide

2-bromo-N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide

Cat. No.: B4880934
M. Wt: 466.4 g/mol
InChI Key: DURQFUMBZWQGFZ-UHFFFAOYSA-N
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Description

2-bromo-N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide is a complex organic compound that features a bromine atom, a benzoxazole ring, and a benzamide group

Properties

IUPAC Name

2-bromo-N-[[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3O2S/c1-13-9-10-19-18(11-13)25-21(28-19)14-5-4-6-15(12-14)24-22(29)26-20(27)16-7-2-3-8-17(16)23/h2-12H,1H3,(H2,24,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURQFUMBZWQGFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide typically involves multiple steps. One common approach is to start with the preparation of the benzoxazole ring, followed by the introduction of the bromine atom and the benzamide group. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The final product is usually purified through column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar steps to those used in laboratory settings, with optimizations for yield and purity. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of new compounds with different functional groups .

Scientific Research Applications

2-bromo-N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity. This inhibition can occur through various pathways, including competitive or non-competitive inhibition. The specific molecular targets and pathways depend on the context of its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide is unique due to its combination of a bromine atom, a benzoxazole ring, and a benzamide group. This unique structure allows it to interact with a variety of molecular targets and undergo diverse chemical reactions, making it a versatile compound in scientific research and industrial applications .

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